Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide
CAS No.: 127854-46-0
Cat. No.: VC21180022
Molecular Formula: C6H8O8S
Molecular Weight: 240.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127854-46-0 |
|---|---|
| Molecular Formula | C6H8O8S |
| Molecular Weight | 240.19 g/mol |
| IUPAC Name | dimethyl (4S,5S)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
| Standard InChI Key | YZPCWPMIVKWDOZ-IMJSIDKUSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@H](OS(=O)(=O)O1)C(=O)OC |
| SMILES | COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
| Canonical SMILES | COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
Introduction
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide is a complex organic compound with significant applications in various fields, including agricultural chemistry, pharmaceutical development, material science, and analytical chemistry. This compound is characterized by its unique structure, which includes a dioxathiolane ring with two carboxylate groups and a sulfone moiety.
Synthesis and Preparation
The synthesis of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide typically involves the cyclization of dimethyl L-tartrate with a sulfonylating agent, followed by oxidation to form the sulfone. This process requires careful control of reaction conditions to achieve the desired stereoselectivity and yield.
Agricultural Chemistry
This compound is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests while minimizing environmental impact. Its unique structure allows for selective action against certain pests, reducing the risk of harming beneficial organisms.
Pharmaceutical Development
In pharmaceutical research, Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide serves as a versatile intermediate for synthesizing new drug candidates. Its structure can be modified to target specific biological pathways, offering potential therapeutic benefits.
Material Science
The compound is used in the formulation of advanced materials, such as polymers and coatings, enhancing their durability and resistance to environmental factors. This application leverages its chemical stability and reactivity.
Analytical Chemistry
As a reagent in analytical techniques, Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide aids in the detection and quantification of substances in complex mixtures. Its specificity and sensitivity make it valuable for chemical analysis.
Research Findings
Recent studies have highlighted the compound's potential in green chemistry, where it is used to develop processes that reduce waste and energy consumption compared to traditional methods. This aligns with sustainable practices in chemical synthesis and application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume